molecular formula C14H18ClN3O3 B5130049 1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE

1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B5130049
M. Wt: 311.76 g/mol
InChI Key: VMBBDUPVFHBAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE typically involves the reaction of 1-(2-chloro-4-nitrophenyl)piperazine with butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like xylene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group may play a crucial role in its activity by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-1-BUTANONE is unique due to its combination of a piperazine ring, a nitrophenyl group, and a butanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-2-3-14(19)17-8-6-16(7-9-17)13-5-4-11(18(20)21)10-12(13)15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBBDUPVFHBAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.